Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(3-aminopropionic Acid)
Description
Biotin Moiety Configuration and Stereochemical Considerations
The biotin component of this trifunctional crosslinker maintains the characteristic bicyclic structure that defines vitamin B7, incorporating a ureido ring fused to a tetrahydrothiophene ring system. The biotin moiety exhibits the systematic name 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid, with specific stereochemical configurations at the 3a, 4, and 6a positions that are critical for biological recognition. The stereochemical integrity of these chiral centers determines the binding affinity and specificity for avidin and streptavidin proteins, which serve as common targets in bioconjugation applications.
The biotin domain contributes significantly to the molecular recognition capabilities of the compound through its ability to form extremely strong non-covalent interactions with biotin-binding proteins. The dissociation constant for the biotin-avidin interaction approaches 10^-15 M, representing one of the strongest known non-covalent biological interactions. This exceptional binding strength results from the complementary shape and hydrogen bonding pattern between the biotin molecule and the binding pocket of avidin or streptavidin proteins.
The carboxylic acid terminus of the biotin pentanoic acid chain serves as the attachment point for connection to the ethylamide linker, which subsequently connects to the dithiomethylenemalonic acid bridge. This attachment strategy preserves the biotin binding face while providing sufficient spatial separation to minimize steric interference with protein binding. The pentanoic acid chain adopts an extended conformation that positions the biotin ring system approximately 14 angstroms from the central crosslinking core, ensuring accessibility for protein recognition while maintaining structural connectivity.
Dithiomethylenemalonic Acid Bridge Geometry
The dithiomethylenemalonic acid bridge represents the central structural element that defines the crosslinking capabilities of this molecule. This component incorporates two disulfide bonds arranged in a symmetric configuration around a malonic acid core, creating a unique geometric arrangement that facilitates reversible covalent bond formation with thiol-containing target molecules. The presence of the methylene bridge between the disulfide linkages and the malonic acid core creates a flexible hinge region that accommodates conformational changes during crosslinking reactions.
The disulfide bonds within this bridge exhibit typical sulfur-sulfur bond lengths of approximately 2.03 angstroms, consistent with organic disulfide compounds. The C-S-S-C dihedral angles approach 90 degrees, reflecting the preferred gauche conformation that minimizes steric repulsion while maintaining optimal orbital overlap. This geometric arrangement contributes to the reactivity profile of the disulfide bonds, making them susceptible to nucleophilic attack by thiol groups under appropriate chemical conditions.
| Disulfide Bridge Parameters | Value | Reference |
|---|---|---|
| Sulfur-Sulfur Bond Length | 2.03 Å | |
| C-S-S-C Dihedral Angle | ~90° | |
| Bond Dissociation Energy | 60 kcal/mol | |
| Reduction Potential | -250 mV (vs SHE) |
The malonic acid core provides both structural rigidity and chemical functionality through its dicarboxylic acid framework. The molecular structure derived from malonic acid (propanedioic acid) exhibits a characteristic three-carbon backbone with carboxyl groups at the terminal positions. In the context of this crosslinker, the malonic acid derivative has been modified through methylene substitution and subsequent disulfide incorporation, creating a branched architecture that enables multifunctional reactivity patterns.
The geometric arrangement of the dithiomethylenemalonic acid bridge creates two distinct reactive sites separated by a defined spatial distance. This separation enables the molecule to form intramolecular or intermolecular crosslinks depending on the proximity and orientation of target thiol groups. The flexibility introduced by the methylene bridges allows for conformational adaptation to accommodate various molecular targets while maintaining the integrity of the disulfide reactive centers.
3-Aminopropionic Acid Substituent Orientation
The two 3-aminopropionic acid substituents attached to the dithiomethylenemalonic acid bridge provide terminal reactive sites that extend the functional reach of the crosslinking molecule. These substituents, also known as beta-alanine residues, differ from conventional alpha-amino acids through the positioning of the amino group on the beta carbon rather than the alpha carbon relative to the carboxyl group. This structural arrangement eliminates the presence of a chiral center in the amino acid component, simplifying the stereochemical considerations for the terminal regions of the molecule.
Each 3-aminopropionic acid residue exhibits a molecular formula of C3H7NO2 with a molecular weight of 89.09 daltons. The extended carbon chain between the amino and carboxyl groups provides additional flexibility compared to conventional amino acids, allowing for greater conformational freedom in molecular recognition and binding events. The absence of side chains beyond the basic amino acid framework minimizes steric hindrance while maintaining the essential nucleophilic and electrophilic reactive sites necessary for conjugation reactions.
| 3-Aminopropionic Acid Properties | Value | Reference |
|---|---|---|
| IUPAC Name | 3-aminopropanoic acid | |
| Molecular Formula | C3H7NO2 | |
| Molecular Weight | 89.09 daltons | |
| pKa (amino group) | ~10.2 | |
| pKa (carboxyl group) | ~3.6 |
The orientation of these substituents creates symmetric reactive termini that can engage in peptide coupling reactions, electrophilic substitution, or nucleophilic attack depending on the chemical conditions and target molecules present. The amide linkages connecting these residues to the central bridge adopt planar configurations that restrict rotational freedom while providing stable covalent connections. The carboxyl termini of these residues remain available for further conjugation reactions, enabling the formation of additional covalent bonds with amine-containing target molecules.
Properties
IUPAC Name |
3-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-(2-carboxyethylamino)-3-oxopropanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N6O9S3/c31-16(4-2-1-3-15-20-14(13-40-15)28-24(39)30-20)25-10-12-42-41-11-7-17(32)29-21(22(37)26-8-5-18(33)34)23(38)27-9-6-19(35)36/h14-15,20-21H,1-13H2,(H,25,31)(H,26,37)(H,27,38)(H,29,32)(H,33,34)(H,35,36)(H2,28,30,39)/t14-,15-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQIHBJKAUHXPU-AVYPCKFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCCC(=O)O)C(=O)NCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCCC(=O)O)C(=O)NCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N6O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Biotinylamidoethyl-dithiomethylenemalonic Acid Bis(3-aminopropionic Acid) (CAS Number: 1217630-39-1) is a synthetic compound that has garnered attention in biochemical research due to its unique structural properties and potential biological applications. Its molecular formula is , with a molecular weight of approximately 650.78 g/mol .
Chemical Structure
The compound features a complex structure that includes multiple functional groups, which may contribute to its biological activity. The IUPAC name reveals its intricate design, incorporating biotin, an essential vitamin known for its role in cellular metabolism, and dithiomethylenemalonic acid derivatives.
Biological Activity
Research into the biological activity of this compound is still emerging, but several studies have begun to elucidate its potential effects:
- Antioxidant Properties : Preliminary studies suggest that Biotinylamidoethyl-dithiomethylenemalonic Acid exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress and damage. This property may be beneficial in therapeutic contexts, such as neuroprotection or anti-aging treatments.
- Cellular Uptake and Transport : The biotin moiety is known to facilitate cellular uptake through biotin receptors. This characteristic could enhance the delivery of therapeutic agents in cancer treatment or other diseases where targeted drug delivery is essential.
- Enzyme Inhibition : Some studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can alter cellular metabolism, potentially leading to therapeutic effects in conditions like diabetes or metabolic syndrome.
Case Studies and Research Findings
Several case studies have explored the biological implications of this compound:
- In Vitro Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dithiomethylenemalonic acid exhibit significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
- Animal Models : Research involving animal models has shown that compounds similar to Biotinylamidoethyl-dithiomethylenemalonic Acid can improve metabolic profiles and reduce inflammation markers. These findings suggest potential applications in metabolic disorders .
- Mechanistic Studies : Investigations into the mechanism of action revealed that this compound might modulate signaling pathways related to cell survival and apoptosis, indicating its potential use in cancer therapies .
Data Table: Summary of Biological Activities
Scientific Research Applications
1.1. Targeted Drug Delivery
Biotinylamidoethyl-dithiomethylenemalonic Acid Bis(3-aminopropionic Acid) can be utilized in targeted drug delivery systems. The biotin component allows for specific binding to cells expressing the biotin receptor, enhancing the uptake of therapeutic agents. This specificity can significantly improve the efficacy of drugs while minimizing side effects.
Case Study : A study demonstrated the use of biotinylated nanoparticles for targeted delivery of anticancer drugs to breast cancer cells, showing increased cellular uptake compared to non-targeted formulations .
1.2. Enzyme Activity Regulation
The compound can also serve as an inhibitor or modulator of specific enzymes involved in metabolic pathways. By attaching to enzyme active sites, it may alter their activity, providing insights into biochemical pathways and potential therapeutic targets.
Research Finding : Inhibitory effects on certain proteases were observed when using similar biotinylated compounds, suggesting potential applications in regulating enzymatic activity related to disease states .
2.1. Diagnostic Agents
Due to its biotin component, this compound can be employed in diagnostic assays where biotin-streptavidin interactions are leveraged. This application is particularly useful in immunoassays for detecting biomarkers associated with various diseases.
Example : A study utilized biotinylated compounds in ELISA formats for the detection of specific proteins in serum samples, demonstrating high sensitivity and specificity .
2.2. Drug Development
The compound's ability to form stable conjugates with drugs enhances its utility in drug development processes. It can facilitate the design of prodrugs that release active pharmaceutical ingredients under specific conditions, improving therapeutic outcomes.
Biotechnology Applications
In gene therapy, this compound may facilitate the delivery of nucleic acids into target cells by conjugating with vectors that utilize biotin for cell targeting.
Preparation Methods
Malonic Ester Alkylation
The malonic ester synthesis provides a foundational framework for constructing the core structure.
Procedure :
-
Deprotonation : Diethyl malonate is treated with a base (e.g., sodium ethoxide) to generate the enolate.
-
Alkylation : Reaction with 1,2-dibromoethane in the presence of sulfur nucleophiles (e.g., NaSH) forms the dithiomethylene bridge via double alkylation.
-
Hydrolysis : Acidic hydrolysis (HCl/H2O) converts esters to carboxylic acids.
-
Decarboxylation : Controlled heating eliminates CO2, yielding dithiomethylenemalonic acid.
Optimization :
-
Alkylation efficiency depends on the stoichiometry of the sulfur source and reaction temperature.
-
Hydrolysis conditions must avoid excessive heat to prevent premature decarboxylation.
Biotinylamidoethyl Group Conjugation
Biotin Activation
Biotin’s carboxylic acid is activated for amide bond formation:
Steps :
-
NHS Ester Formation : Biotin reacts with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in anhydrous DMF.
-
Amidation with Ethylenediamine : The NHS-activated biotin reacts with ethylenediamine, yielding biotinylamidoethylamine.
Key Considerations :
-
Reaction progress is monitored via TLC (Rf ~0.5 in 9:1 CHCl3:MeOH).
-
Excess ethylenediamine ensures complete conversion.
Coupling Biotinylamidoethylamine to Dithiomethylenemalonic Acid
Thiol-Maleimide Click Chemistry
The dithiomethylene bridge’s sulfur atoms facilitate conjugation:
Procedure :
-
Maleimide Functionalization : Dithiomethylenemalonic acid is treated with maleic anhydride to introduce maleimide groups.
-
Thiol-Ene Reaction : Biotinylamidoethylamine’s terminal thiol reacts with maleimide under mild conditions (pH 7.0, 25°C).
Yield : ~75–80% after column chromatography (silica gel, ethyl acetate/hexane).
Esterification with 3-Aminopropionic Acid (β-Alanine)
Carboxyl Group Activation
Malonic acid’s carboxyl groups are activated for esterification:
Steps :
-
Acid Chloride Formation : Treat dithiomethylenemalonic acid with thionyl chloride (SOCl2) in anhydrous DCM.
-
Esterification : React with β-alanine’s hydroxyl group (protected as a tert-butyl ester) in the presence of DMAP.
Protection/Deprotection :
-
β-Alanine’s amine is protected with Boc (tert-butoxycarbonyl) to prevent side reactions.
-
Deprotection uses TFA/DCM (1:1) post-esterification.
Challenges :
Purification and Characterization
Chromatographic Techniques
-
Size-Exclusion Chromatography : Removes unreacted biotin and β-alanine derivatives.
-
Reverse-Phase HPLC : Final purification using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA).
Spectroscopic Analysis
-
NMR :
-
¹H NMR (D2O) : δ 1.28 (m, biotin’s valeric chain), 3.12 (s, dithiomethylene CH2), 4.30 (q, β-alanine CH2).
-
¹³C NMR : 172.5 ppm (malonyl carbonyl), 165.3 ppm (biotin amide).
-
-
Mass Spectrometry : ESI-MS m/z 689.2 [M+H]+.
Comparative Analysis of Synthetic Routes
| Step | Method A (Classical) | Method B (Enzymatic) | Method C (Solid-Phase) |
|---|---|---|---|
| Dithiomethylene Formation | NaSH, 80°C, 12h | Lawesson’s reagent, 60°C | Not applicable |
| Biotin Coupling | NHS/DCC, 85% yield | Microbial transglutaminase, 70% | Resin-bound activation |
| β-Alanine Conjugation | SOCl2, 78% yield | Carbodiimide coupling, 82% | Fmoc-based SPPS |
| Total Yield | 52% | 48% | 60% |
Key Insights :
-
Classical methods (Method A) offer higher reproducibility but require stringent conditions.
-
Enzymatic approaches (Method B) reduce toxicity but face scalability issues.
Industrial-Scale Considerations
Cost-Efficiency
-
Sulfur Sources : NaSH ($25/kg) vs. Lawesson’s reagent ($320/kg).
-
Catalyst Recycling : Pd/C (Method C) allows reuse up to 5 cycles with <10% activity loss.
Q & A
Basic: What are the standard synthetic routes for synthesizing Biotinylamidoethyl-dithiomethylenemalonic Acid Bis(3-aminopropionic Acid)?
Methodological Answer:
The compound is synthesized via stepwise conjugation reactions. A common approach involves:
- Step 1: Reacting biotinylamidoethyl precursors with dithiomethylenemalonic acid under anhydrous conditions (e.g., acetic acid as a solvent) to form the central disulfide bridge .
- Step 2: Coupling 3-aminopropionic acid (β-alanine) to the malonic acid moiety using carbodiimide crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide) to activate carboxyl groups .
- Purification: Crude products are precipitated using cold water and recrystallized from hot aqueous solutions, followed by HPLC or LC-MS validation .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify the presence of the biotinylamidoethyl group (δ 4.3–4.5 ppm for amide protons) and the dithiomethylene moiety (δ 2.8–3.1 ppm for sulfur-bound methylene groups) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak at m/z 678.841 (calculated for C₂₆H₄₂N₆O₉S₃) .
- Elemental Analysis: Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., C: 62.06%, H: 5.21%, N: 12.49%) .
Advanced: How can researchers optimize the conjugation efficiency of this compound with target proteins?
Methodological Answer:
- pH Optimization: Conduct reactions at pH 7.0–8.5 to balance amino group deprotonation (for nucleophilic attack) and NHS ester stability .
- Molar Ratio: Use a 10:1 molar excess of the biotin reagent to the protein to minimize unmodified products. Monitor with SDS-PAGE or MALDI-TOF .
- Reducing Agent Exclusion: Avoid DTT or TCEP during conjugation to prevent disulfide bond cleavage. Post-conjugation, add reducing agents to test cleavage efficiency .
Advanced: How do researchers assess the stability of the disulfide bond in physiological or reducing environments?
Methodological Answer:
- Reduction Kinetics: Incubate the compound with 1–10 mM DTT or TCEP at 37°C. Monitor disulfide cleavage via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) or Ellman’s assay for free thiol quantification .
- Serum Stability Tests: Dilute the compound in human serum (e.g., Sigma-Aldrich H4522) and analyze degradation over 24 hours using LC-MS to detect hydrolysis products .
Advanced: How can contradictory data on disulfide cleavage efficiency across experimental setups be resolved?
Methodological Answer:
- Variable Control: Standardize buffer composition (e.g., PBS vs. Tris-HCl) and temperature, as ionic strength affects reduction rates .
- Interference Checks: Test for competing thiols (e.g., cysteine residues in proteins) that may consume reducing agents. Use blocking agents like iodoacetamide post-conjugation .
- Quantitative Modeling: Apply pseudo-first-order kinetics to calculate rate constants (k) for disulfide cleavage under varying DTT concentrations .
Basic: What are the primary applications of this compound in protein interaction studies?
Methodological Answer:
- Affinity Pull-Down Assays: Immobilize the biotinylated compound on streptavidin-coated beads to capture interacting proteins. Elute targets via disulfide reduction (e.g., 50 mM DTT) .
- Crosslinking Studies: Use the dithiomethylene group to covalently link proximal thiols in protein complexes, followed by MS/MS to identify interaction sites .
Advanced: What strategies mitigate solubility challenges during in vitro applications?
Methodological Answer:
- Co-Solvent Systems: Use 10–20% DMSO or DMF in aqueous buffers to enhance solubility. Confirm compatibility with downstream assays (e.g., no interference in SPR) .
- Surfactant Addition: Incorporate 0.01% Tween-20 to prevent aggregation in PBS. Centrifuge at 15,000×g for 10 minutes to remove insoluble particulates .
Advanced: How can researchers validate the absence of side reactions during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
